1,2,3,5,6-Pentathiepane, 4,7-dimethyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,6-Pentathiepane, 4,7-dimethyl- typically involves the cyclization of appropriate precursors containing sulfur and carbon atoms. One common method is the reaction of dimethyl disulfide with sulfur dichloride, followed by cyclization under controlled conditions .
Industrial Production Methods
the synthesis likely involves similar cyclization reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,6-Pentathiepane, 4,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The compound can undergo substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted sulfur-containing compounds.
Scientific Research Applications
1,2,3,5,6-Pentathiepane, 4,7-dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,5,6-Pentathiepane, 4,7-dimethyl- involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may affect cellular pathways related to oxidative stress and sulfur metabolism.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentathiepane: Another sulfur-containing heterocycle with a similar structure but different substitution pattern.
1,2,3,4,6-Pentathiepane: A related compound with a different arrangement of sulfur atoms in the ring.
Uniqueness
1,2,3,5,6-Pentathiepane, 4,7-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
101517-94-6 |
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Molecular Formula |
C4H8S5 |
Molecular Weight |
216.4 g/mol |
IUPAC Name |
4,7-dimethyl-1,2,3,5,6-pentathiepane |
InChI |
InChI=1S/C4H8S5/c1-3-5-6-4(2)8-9-7-3/h3-4H,1-2H3 |
InChI Key |
NGHSPVUOJNZCHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1SSC(SSS1)C |
Origin of Product |
United States |
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